CBIP

Botulinum Neurotoxin Metalloprotease Inhibition β-Exosite Inhibitor

CBIP is a distinct β-exosite BoNT/A LC inhibitor. Its non-mutually exclusive binding enables unique synergy studies, unlike active-site or α-exosite compounds. Direct substitution is scientifically invalid. This high-purity tool compound is essential for precise investigation of the β-exosite's functional role. Purchase for reliable SAR benchmarking and advanced combination research.

Molecular Formula C18H17ClN2O2
Molecular Weight 328.8
Cat. No. B1192451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCBIP
SynonymsCBIP
Molecular FormulaC18H17ClN2O2
Molecular Weight328.8
Structural Identifiers
SMILESO=C(O)C1=NC=C(C(N2CCCC)=CC3=C2C=CC=C3Cl)C=C1
InChIInChI=1S/C18H17ClN2O2/c1-2-3-9-21-16-6-4-5-14(19)13(16)10-17(21)12-7-8-15(18(22)23)20-11-12/h4-8,10-11H,2-3,9H2,1H3,(H,22,23)
InChIKeyWBHKRGOPCYOGDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

CBIP (5-(1-Butyl-4-chloro-1H-indol-2-yl)picolinic acid): A Benchmark BoNT/A LC β-Exosite Inhibitor for Botulism Research


CBIP (5-(1-Butyl-4-chloro-1H-indol-2-yl)picolinic acid) is a small-molecule inhibitor of botulinum neurotoxin serotype A light chain (BoNT/A LC), the zinc-metalloprotease responsible for the paralytic effects of botulism [1]. It was developed as part of a structure-activity relationship (SAR) study on substituted picolinic acids and is distinguished by its binding to the β-exosite, a largely unexplored and therapeutically relevant region on the BoNT/A LC [1].

Why CBIP's Unique β-Exosite Binding Profile Prevents Simple Substitution with Alternative BoNT/A Inhibitors


Generic substitution among BoNT/A LC inhibitors is not scientifically valid due to the enzyme's complex substrate binding surface and conformational plasticity [1]. The inhibition mechanism, binding site (active site vs. exosite), and kinetic profile are highly variable between compound classes. CBIP specifically targets the β-exosite, a distinct allosteric site, and demonstrates non-mutually exclusive inhibition with α-exosite and active-site inhibitors [1]. This unique mechanism of action cannot be assumed for other in-class compounds and directly impacts experimental outcomes and potential therapeutic synergy, making direct substitution without validation a significant risk [1].

Quantitative Evidence for CBIP's Differentiation as a BoNT/A LC β-Exosite Inhibitor


CBIP Demonstrates an 8-Fold Increase in Potency Compared to Lomofungin in a Direct Head-to-Head Comparison

CBIP demonstrates an 8-fold increase in potency over the natural product lomofungin, a known β-exosite inhibitor, in a direct comparison using a 66-mer peptide assay [1]. This significant enhancement in inhibition is a key differentiator, establishing CBIP as a more potent tool compound for exploring β-exosite pharmacology.

Botulinum Neurotoxin Metalloprotease Inhibition β-Exosite Inhibitor

CBIP's Unique β-Exosite Binding Site Confirmed via Non-Mutually Exclusive Inhibition Kinetics

Kinetic studies demonstrate that CBIP binds to the β-exosite on BoNT/A LC, a site distinct from the α-exosite and the active site [1]. A global fit analysis of CBIP inhibition in combination with lomofungin (β-exosite inhibitor) and chicoric acid i-Pr ester (α-exosite inhibitor) gave an enhancement factor (α) of less than 1 for the CBIP-lomofungin pair and greater than 1 for the CBIP-ChAE pair, confirming non-mutually exclusive binding at a unique site [1].

Botulinum Neurotoxin Allosteric Inhibition Binding Kinetics

CBIP Selected as Lead Compound Over Analogue 4b Due to Predicted Superior Metabolic Stability

Following a comprehensive SAR investigation, CBIP (compound 4c) was selected as the lead compound over a similarly potent analogue, compound 4b, due to its predicted increased metabolic stability [1]. This prediction is based on the presence of a 4-Cl substituent on the indole ring, which is hypothesized to decrease potential 5-hydroxylation by tryptophan hydroxylase, a common metabolic pathway for indole-containing compounds [1].

Botulinum Neurotoxin Lead Optimization Metabolic Stability

Recommended Applications for CBIP in Botulism Research and BoNT/A LC Mechanistic Studies


Elucidating β-Exosite Function and Pharmacology

CBIP serves as a primary tool compound for investigating the functional role of the β-exosite on BoNT/A LC. Its confirmed binding site and superior potency over lomofungin allow researchers to probe the effects of β-exosite engagement on substrate binding, catalytic activity, and overall toxin function with greater precision [1].

Investigating Synergistic Inhibition Strategies

Due to its non-mutually exclusive binding with α-exosite and active-site inhibitors, CBIP is uniquely suited for combination studies. Researchers can use CBIP to explore synergistic inhibition of BoNT/A LC, a strategy that may be necessary for effective therapeutic intervention given the enzyme's complex structure [1].

Structure-Activity Relationship (SAR) Benchmarking

As the optimized lead compound from a dedicated SAR study on picolinic acid scaffolds, CBIP is an ideal benchmark for screening new BoNT/A LC inhibitors. Its well-characterized potency, binding mechanism, and structural features provide a reliable standard for comparative analysis in drug discovery programs [1].

In Vivo Proof-of-Concept Studies for Botulism Therapeutics

For researchers planning to move beyond in vitro assays, CBIP is the most suitable candidate among its close analogues. Its predicted increased metabolic stability, conferred by the 4-Cl substituent, suggests it may exhibit a more favorable pharmacokinetic profile, making it a more relevant tool for preliminary in vivo efficacy evaluations [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for CBIP

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.